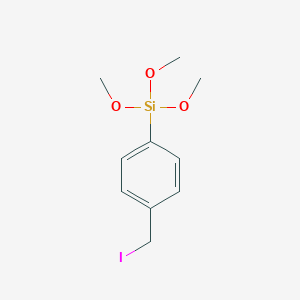

(4-(Iodomethyl)phenyl)trimethoxysilane

Cat. No. B8666557

Key on ui cas rn:

83594-96-1

M. Wt: 338.21 g/mol

InChI Key: QSTDYFRJMHVDDK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05648201

Procedure details

A solution of 1.7 grams of 4-chloromethylphenyltrimethoxysilane, UTF-24M, in 60 mL of dry acetone was stirred with 1.7 g of NaI and heated at reflux under an argon atmosphere for 5 h. The reaction was performed under yellow Safelight conditions. Acetone was removed under vacuum, and the product was extracted with toluene. The resulting colorless to light yellow liquid was stored as a 0.067M stock solution in toluene. The iodinated silane will be referred to as UTF-24I. A 1H NMR spectrum of UTF-24I in C6D6 exhibited resonances at δ=7.61 (doublet) and 7.02 (doublet) for the aromatic ring protons, δ=3.86 for the benzylic protons, and δ=3.43 for the methoxy protons. These values are in comparison to the 1HNMR spectrum for the chloro (UTF-24M) starting material, which gave resonances at δ=7.68 (doublet), 7.08 (doublet), 4.03 and 3.45. The upfield shift of the benzylic protons is consistent with replacement of chlorine by the less electronegative iodine atom. See the monograph by: E. D. Becker, "High Resolution NMR", Academic Press, New York, pg. 73 (1969). This example demonstrates that a benzyl iodide containing silane can be prepared in solution.

Identifiers

|

REACTION_CXSMILES

|

Cl[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([Si:9]([O:14][CH3:15])([O:12][CH3:13])[O:10][CH3:11])=[CH:5][CH:4]=1.[Na+].[I-].ClCl.C([I:27])C1C=CC=CC=1.[SiH4]>CC(C)=O>[I:27][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([Si:9]([O:14][CH3:15])([O:12][CH3:13])[O:10][CH3:11])=[CH:5][CH:4]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.7 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCC1=CC=C(C=C1)[Si](OC)(OC)OC

|

|

Name

|

|

|

Quantity

|

1.7 g

|

|

Type

|

reactant

|

|

Smiles

|

[Na+].[I-]

|

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)I

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[SiH4]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux under an argon atmosphere for 5 h

|

|

Duration

|

5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Acetone was removed under vacuum

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the product was extracted with toluene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave resonances at δ=7.68 (doublet), 7.08 (doublet), 4.03 and 3.45

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

can be prepared in solution

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

ICC1=CC=C(C=C1)[Si](OC)(OC)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |